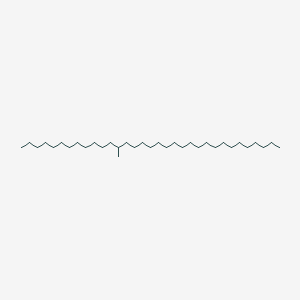![molecular formula C12H14N2O2 B14633006 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- CAS No. 56622-59-4](/img/structure/B14633006.png)
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is a chemical compound that belongs to the class of piperidinediones This compound is characterized by a piperidine ring substituted with oxo groups at positions 2 and 6, and a methylpyridinylmethyl group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of glutarimide with iodomethane under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methylpyridinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperidine derivatives, while reduction can produce hydroxylated piperidinediones.
科学研究应用
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a carrier molecule, transporting biologically active substituents through cell membranes . This property is attributed to its similarity with uracil derivatives, enabling it to interact with receptors involved in nucleoside transport.
相似化合物的比较
Similar Compounds
3-Methylpiperidine-2,6-dione: Similar in structure but with a methyl group at position 3 instead of the pyridinylmethyl group.
Piperidine-2,6-dione: The parent compound without any additional substituents.
Uniqueness
2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]- is unique due to the presence of the methylpyridinylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its ability to interact with biological systems.
属性
CAS 编号 |
56622-59-4 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-[(6-methylpyridin-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(7-13-9)8-14-11(15)3-2-4-12(14)16/h5-7H,2-4,8H2,1H3 |
InChI 键 |
UKIBTUGVKFHVJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)CN2C(=O)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


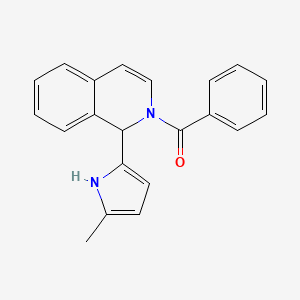
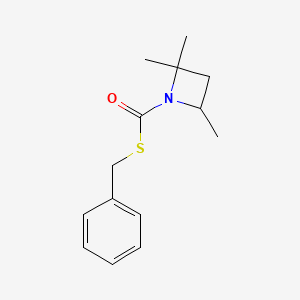
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
silane](/img/structure/B14632940.png)
![N-[4-(Nonyloxy)phenyl]acetamide](/img/structure/B14632948.png)
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
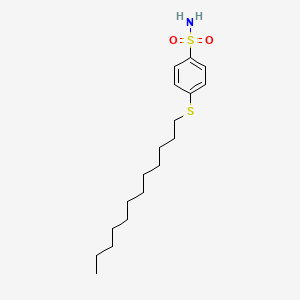
![1-[3,4-Dimethoxy-5-(methoxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14632958.png)
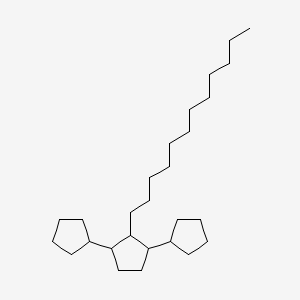
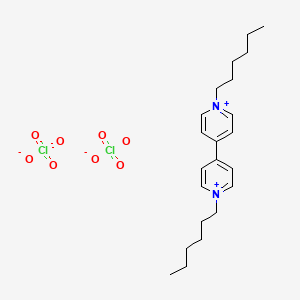
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)

